2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
Overview
Description
“2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde” is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9N3O4/c15-7-9-1-3-11(4-2-9)18-8-13-6-10(5-12-13)14(16)17/h1-7H,8H2 .Scientific Research Applications
Synthesis and Characterization
- Palladium(II) complexes with pyrazole-based Schiff base ligands, derived from reactions involving substituted benzaldehydes, have been synthesized and characterized. These complexes show potential in medicinal chemistry due to their cytotoxic effects against specific carcinoma cells (Abu-Surrah et al., 2010).
Anticancer and Antibacterial Properties
- Novel thiazolo[2,3-b]quinazolinones, incorporating 2-(3-aryl-1H-pyrazol-1-yl)benzo[d]thiazole, exhibit significant anticancer and antibacterial activities, suggesting their potential as drug templates (Deshineni et al., 2020).
Enzyme-Catalyzed Syntheses
- Enzyme-catalyzed asymmetric C–C bond formation using benzaldehyde derivatives has been explored for the synthesis of specific compounds. This research contributes to the field of green chemistry and enzymatic synthesis methods (Kühl et al., 2007).
Corrosion Inhibition
- Schiff base compounds derived from benzaldehyde analogues have been studied for their potential in inhibiting corrosion of steel in acidic solutions. This research has implications for materials science and industrial applications (Emregül & Hayvalı, 2006).
Spectrophotometric Applications
- Development of extractive spectrophotometric methods using benzaldehyde derivatives for determining specific metal ions highlights the utility of these compounds in analytical chemistry (Sonawane, 2019).
Synthesis of Functionalized Compounds
- Synthesis of functionalized pyrazole scaffolds with benzaldehyde derivatives has shown potential in antimicrobial and antioxidant applications, contributing to pharmaceutical and medicinal chemistry (Rangaswamy et al., 2017).
Mechanism of Action
Target of Action
Compounds containing the pyrazole moiety are known to exhibit a broad range of biological activities . For instance, some pyrazole derivatives have shown potential as antitumor agents .
Mode of Action
For example, some pyrazole derivatives have been found to bind to the colchicine binding site of tubulin , which is a critical protein for cell division.
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Some pyrazole derivatives have demonstrated cytotoxic activities against various tumor cell lines .
Properties
IUPAC Name |
2-[(4-nitropyrazol-1-yl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-7-9-3-1-2-4-11(9)18-8-13-6-10(5-12-13)14(16)17/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTNRWLHOQKJJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCN2C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225241 | |
Record name | Benzaldehyde, 2-[(4-nitro-1H-pyrazol-1-yl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338495-20-7 | |
Record name | Benzaldehyde, 2-[(4-nitro-1H-pyrazol-1-yl)methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-[(4-nitro-1H-pyrazol-1-yl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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